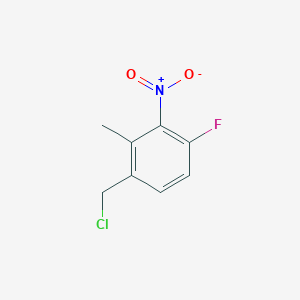
1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H7ClFNO2. This compound is characterized by the presence of a chloromethyl group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene typically involves the chloromethylation of 4-fluoro-2-methyl-3-nitrobenzene. This process can be carried out using chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions. The reaction is usually performed in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and higher yields. These methods often incorporate advanced catalysts and optimized reaction conditions to minimize by-products and environmental impact.
Analyse Chemischer Reaktionen
1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products with high selectivity and yield .
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins, due to its reactive functional groups
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-fluoro-2-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(Chloromethyl)-4-fluoro-3-nitrobenzene: Lacks the methyl group, which may affect its physical properties and reactivity.
1-(Chloromethyl)-4-methyl-3-nitrobenzene: Lacks the fluorine atom, leading to different electronic properties and reactivity.
The presence of the fluorine atom in this compound enhances its stability and reactivity compared to non-fluorinated analogs. The combination of functional groups in this compound makes it unique and versatile for various applications .
Eigenschaften
Molekularformel |
C8H7ClFNO2 |
|---|---|
Molekulargewicht |
203.60 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-fluoro-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7ClFNO2/c1-5-6(4-9)2-3-7(10)8(5)11(12)13/h2-3H,4H2,1H3 |
InChI-Schlüssel |
UYWKOAUUSHBGGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13083646.png)

![2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13083650.png)
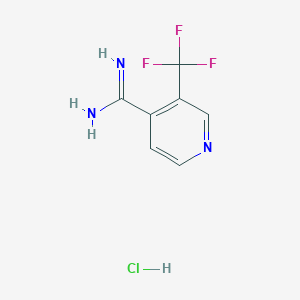
![3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13083671.png)
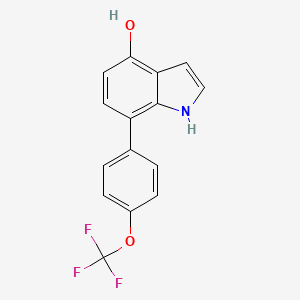
![1-Chloro-4-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13083691.png)
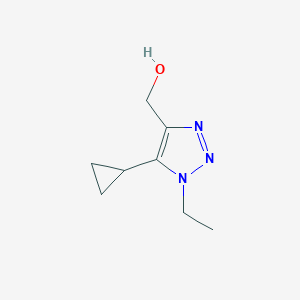

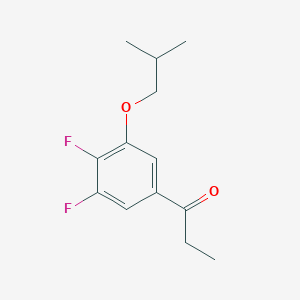
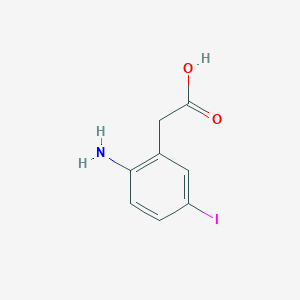
![tert-Butyl 6'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B13083704.png)

![[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine](/img/structure/B13083709.png)
